
Ticlopidine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticlopidine-d6 Hydrochloride is a deuterated form of Ticlopidine Hydrochloride, which is a platelet aggregation inhibitor. This compound is used in scientific research to study the pharmacokinetics and metabolism of Ticlopidine. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct signal that can be easily differentiated from the non-deuterated form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ticlopidine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Ticlopidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-chlorobenzyl chloride with deuterated thiophene, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as deuterium exchange reactions, purification by crystallization, and quality control using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
Ticlopidine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thioether form.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Ticlopidine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Ticlopidine.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to non-deuterated Ticlopidine.
Industry: Utilized in the development of new antiplatelet drugs and in quality control processes.
Mécanisme D'action
Ticlopidine-d6 Hydrochloride, like its non-deuterated counterpart, inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets . This prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The deuterium atoms do not significantly alter the mechanism of action but provide a useful tool for tracking the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: Another thienopyridine derivative that inhibits platelet aggregation by a similar mechanism.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticagrelor: A non-thienopyridine antiplatelet drug that also targets the ADP receptor but has a different chemical structure.
Uniqueness
Ticlopidine-d6 Hydrochloride is unique due to the presence of deuterium atoms, which make it particularly valuable in research applications involving mass spectrometry. This allows for precise tracking and quantification of the compound in complex biological matrices, providing insights into its pharmacokinetics and metabolism that are not easily achievable with non-deuterated forms.
Propriétés
Formule moléculaire |
C14H15Cl2NS |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)-dideuteriomethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2; |
Clé InChI |
MTKNGOHFNXIVOS-WYYKMVOGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |
SMILES canonique |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
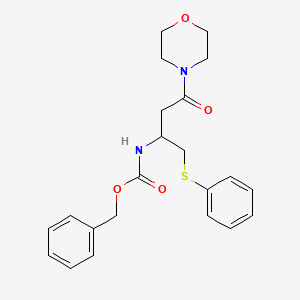
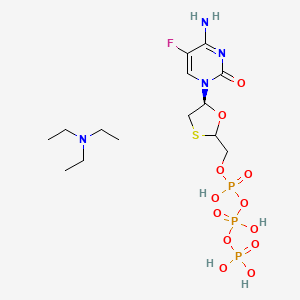
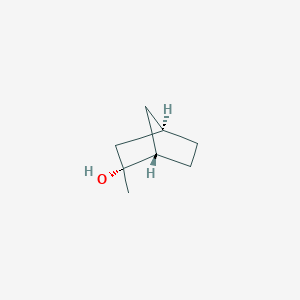

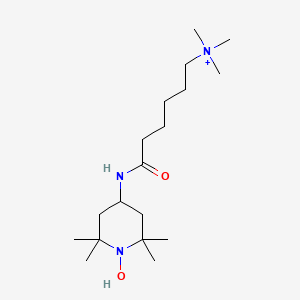
![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
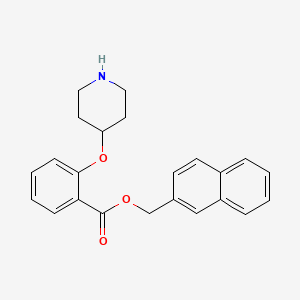
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)

![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)
